1-((S)-3-Iodo-pyrrolidin-1-yl)-ethanone
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Overview
Description
1-((S)-3-Iodo-pyrrolidin-1-yl)-ethanone is an organic compound characterized by the presence of an iodine atom attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((S)-3-Iodo-pyrrolidin-1-yl)-ethanone typically involves the iodination of a pyrrolidine derivative. One common method includes the reaction of (S)-pyrrolidine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-((S)-3-Iodo-pyrrolidin-1-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodine atom to a less reactive group, such as a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
1-((S)-3-Iodo-pyrrolidin-1-yl)-ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-((S)-3-Iodo-pyrrolidin-1-yl)-ethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The iodine atom plays a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various physiological effects.
Comparison with Similar Compounds
- 1-((S)-3-Bromo-pyrrolidin-1-yl)-ethanone
- 1-((S)-3-Chloro-pyrrolidin-1-yl)-ethanone
- 1-((S)-3-Fluoro-pyrrolidin-1-yl)-ethanone
Comparison: 1-((S)-3-Iodo-pyrrolidin-1-yl)-ethanone is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromo, chloro, and fluoro analogs
Properties
IUPAC Name |
1-[(3S)-3-iodopyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10INO/c1-5(9)8-3-2-6(7)4-8/h6H,2-4H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCWBWLVIQIHHI-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@@H](C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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